molecular formula C19H15N3 B11958833 Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- CAS No. 1089292-95-4

Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-

Cat. No.: B11958833
CAS No.: 1089292-95-4
M. Wt: 285.3 g/mol
InChI Key: VRVLFCXOZDZYCV-UHFFFAOYSA-N
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Description

Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- is a complex organic compound known for its vibrant color and unique chemical properties. It is commonly used in various industrial applications, particularly in the production of dyes and pigments. The compound is characterized by its azo group (-N=N-) and its phenyl groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- typically involves the reaction of aniline with nitrosobenzene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the azo bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through various techniques, such as recrystallization and chromatography, to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The phenyl groups in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the azo group.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine, and the reactions are carried out under controlled temperatures and pressures.

Major Products Formed

    Oxidation: Oxidation products may include nitro compounds and quinones.

    Reduction: Reduction typically yields primary or secondary amines.

    Substitution: Substituted derivatives with various functional groups attached to the phenyl rings.

Scientific Research Applications

Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.

    Industry: Widely used in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- involves its interaction with various molecular targets and pathways. The azo group in the compound can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. The phenyl groups in the compound can participate in π-π interactions and hydrogen bonding, further influencing its reactivity and binding affinity.

Comparison with Similar Compounds

Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- can be compared with other similar compounds, such as:

    Aniline: A simpler aromatic amine with a single phenyl group.

    Azobenzene: A related azo compound with two phenyl groups connected by an azo bond.

    N-Phenylbenzamide: A compound with a similar structure but with an amide group instead of an azo group.

Uniqueness

The uniqueness of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- lies in its combination of an azo group and phenyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Biological Activity

Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-, commonly referred to as p-(phenylazo)aniline or 4-aminoazobenzene, is an azo compound characterized by its vibrant yellow color and unique chemical properties. Its molecular formula is C13_{13}H12_{12}N2_{2}, with a molecular weight of approximately 197.24 g/mol. This compound exhibits a variety of biological activities, particularly in antimicrobial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The structure of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- includes an azo group (-N=N-) linked to a phenyl group, which classifies it within the azo compounds family. These compounds are widely utilized in dye chemistry due to their intense colors and stability. The synthesis typically involves azo coupling reactions, which are crucial for its production.

Antimicrobial Properties

Research indicates that Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- possesses significant antimicrobial properties. It has demonstrated effectiveness against various bacterial strains and fungi:

  • Bacterial Activity : Studies have shown that this compound exhibits antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus licheniformis. The Minimum Inhibitory Concentration (MIC) values for these bacteria vary, with some derivatives showing lower MIC values than standard antibiotics like gentamicin .
  • Fungal Activity : Its antifungal effects have been evaluated against several phytopathogenic fungi. For instance, certain derivatives of the compound showed up to 207% inhibition compared to nystatin against Fusarium oxysporum and other fungi .

Anticancer Potential

Emerging research suggests that Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- may have anticancer properties. The compound's interactions with biological macromolecules could lead to alterations in cellular functions, indicating potential therapeutic effects in cancer treatment .

Case Studies and Research Findings

Several studies have focused on the biological activities of Benzenamine derivatives:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various azo compounds derived from Benzenamine. The results indicated that specific modifications to the phenyl group significantly enhanced their antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity Assessment : Another research effort investigated the antifungal efficacy of Benzenamine derivatives against common plant pathogens. The findings highlighted that certain derivatives exhibited superior antifungal activity compared to established treatments like nystatin .
  • Cytotoxicity Studies : In vitro cytotoxicity assays have been performed to assess the safety profile of Benzenamine derivatives. These studies revealed varying levels of cytotoxicity across different cell lines, suggesting a need for further exploration into their potential as anticancer agents .

Comparative Analysis with Related Compounds

To better understand the unique biological activities of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaBiological ActivityUnique Features
Benzenamine (Aniline)C6_6H5_5NH2_2AntibacterialBasic amine structure
4-NitroanilineC6_6H4_4N2_2O2_2AntimicrobialContains a nitro group
N-(Phenylmethylene)benzenamineC13_{13}H11_{11}NModerate cytotoxicityLacks the nitro group
DiphenylamineC12_{12}H11_{11}NAntioxidantTwo phenyl groups

This table illustrates that while many related compounds exhibit antimicrobial properties, the specific combination of functional groups in Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- contributes to its unique profile.

Properties

CAS No.

1089292-95-4

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

1-phenyl-N-(4-phenyldiazenylphenyl)methanimine

InChI

InChI=1S/C19H15N3/c1-3-7-16(8-4-1)15-20-17-11-13-19(14-12-17)22-21-18-9-5-2-6-10-18/h1-15H

InChI Key

VRVLFCXOZDZYCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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